molecular formula C12H14O2 B8105401 (1R,2r)-benzyl2-methylcyclopropanecarboxylate

(1R,2r)-benzyl2-methylcyclopropanecarboxylate

Cat. No.: B8105401
M. Wt: 190.24 g/mol
InChI Key: UEGDTXGDZZESGT-MWLCHTKSSA-N
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Description

(1R,2R)-benzyl2-methylcyclopropanecarboxylate (CAS 1050392-02-3) is a chiral cyclopropane derivative of high value in medicinal chemistry and drug discovery research. With the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol, this compound serves as a critical synthetic intermediate or building block for constructing more complex, stereochemically defined molecules . The sterically constrained cyclopropane ring is a key structural motif found in various bioactive compounds and pharmaceutical agents . Researchers utilize this enantiomerically pure building block to explore and develop novel therapeutic candidates, including potential complement pathway modulators and dual-mechanism inhibitors for treating diseases . When incorporating this volatile compound into microplate-based assays for antimicrobial, antioxidant, or cytotoxicity screening, researchers should account for its physicochemical properties. Studies show that using a vapor barrier (e.g., EVA Capmat) is essential to prevent cross-contamination of adjoining wells and to ensure the reliability of bioassay results . This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic purposes. Researchers should consult the Safety Data Sheet for proper handling, storage, and disposal procedures.

Properties

IUPAC Name

benzyl (1R,2R)-2-methylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9-7-11(9)12(13)14-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGDTXGDZZESGT-MWLCHTKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2r)-benzyl2-methylcyclopropanecarboxylate typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure high efficiency and yield. The use of chiral catalysts or ligands can help achieve enantioselective synthesis, producing the desired enantiomer with high optical purity .

Chemical Reactions Analysis

Types of Reactions

(1R,2r)-benzyl2-methylcyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can produce alcohols .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its cyclopropane structure allows for unique reactivity patterns, making it valuable in the construction of complex molecules.

  • Cyclopropanation Reactions : (1R,2R)-Benzyl 2-methylcyclopropanecarboxylate can be utilized in cyclopropanation reactions, where it acts as a precursor to generate various substituted cyclopropanes. This is particularly useful in synthesizing compounds with biological activity .
  • Synthesis of Natural Products : The compound has been employed in the total synthesis of natural products, such as alkaloids and other biologically active compounds. Its ability to undergo stereoselective transformations is beneficial for constructing complex architectures found in nature .

Medicinal Chemistry

The biological relevance of (1R,2R)-benzyl 2-methylcyclopropanecarboxylate extends into medicinal chemistry, where it is investigated for its pharmacological properties.

  • Anticancer Activity : Studies have indicated that cyclopropane derivatives exhibit anticancer properties. The structural features of (1R,2R)-benzyl 2-methylcyclopropanecarboxylate may contribute to its efficacy against certain cancer cell lines .
  • Inhibitors of Enzymatic Activity : This compound has been explored as a potential inhibitor of various enzymes linked to disease pathways. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting specific conditions .

Agrochemical Applications

The compound also finds applications in agrochemistry, particularly as a pesticide or herbicide.

  • Pesticidal Properties : Research indicates that cyclopropane carboxylic acid esters can serve as effective pesticides. (1R,2R)-Benzyl 2-methylcyclopropanecarboxylate has shown promise in controlling pests due to its structural characteristics that enhance biological activity against insects and phytopathogenic mites .

Case Studies and Research Findings

Application AreaStudy/FindingsCitation
Organic SynthesisUtilized in the synthesis of complex natural products via stereoselective methods
Medicinal ChemistryInvestigated for anticancer activity against specific cell lines
AgrochemicalsDemonstrated effectiveness as a pesticide against various pests

Mechanism of Action

The mechanism by which (1R,2r)-benzyl2-methylcyclopropanecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Analogs and Stereochemical Variations

Methyl 2,2-Dichloro-1-Methylcyclopropanecarboxylate
  • Structure : Differs by the presence of two chlorine atoms at C-2 and a methyl group at C-1.
  • Stereochemistry: Not explicitly stated but likely racemic (indicated by "*" in similar compounds).
  • Properties : Increased electrophilicity due to electron-withdrawing Cl substituents, enhancing reactivity in nucleophilic substitutions. The methyl ester group reduces steric bulk compared to benzyl, improving volatility .
  • Applications : Primarily for laboratory research due to hazards (e.g., toxicity from Cl substituents) .
Cyano(3-Phenoxyphenyl)methyl (1R,2R)-1-(4-Chlorophenyl)-2-Methylcyclopropane-1-Carboxylate
  • Structure: Contains a 4-chlorophenyl group and a cyano-phenoxyphenyl moiety.
  • Stereochemistry : 1R,2R configuration, analogous to the target compound.
  • Biological Activity : Demonstrates insecticidal activity as a pyrethroid derivative. The 1R,2R stereochemistry is critical for binding to sodium channels in insects .
  • Synthesis : Prepared via esterification of (1R,2R)-6 with 79% yield, highlighting the efficiency of stereospecific routes .
Ethyl-2-(4-Amino-3-Bromophenyl)-3-Phenylcyclopropanecarboxylate
  • Structure : Features a bromophenyl and phenyl substituent on the cyclopropane ring.
  • Stereochemistry : 1R,2R,3R* configuration, introducing an additional chiral center.
  • Synthesis : Involves multi-step reactions, including cyclopropanecarbonyl chloride coupling. The bromine atom enables further functionalization (e.g., cross-coupling reactions) .
2-Methylcyclopropanecarboxylic Acid Derivatives
  • Parent Acid : (1R,2R)-2-Methylcyclopropanecarboxylic acid (CAS 696-74-2) serves as the precursor for ester derivatives.
  • Ester Comparison : Benzyl esters generally exhibit higher lipophilicity than methyl or ethyl esters, influencing membrane permeability in biological systems. Hydrolysis rates vary; benzyl esters are slower due to steric hindrance .

Comparative Data Table

Compound Name Stereochemistry Key Substituents Synthesis Method Biological Activity Safety Profile
(1R,2r)-Benzyl 2-methylcyclopropanecarboxylate 1R,2r Benzyl, C2-methyl Esterification Under investigation Limited data; assume moderate toxicity
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate Racemic C1-methyl, C2-Cl₂ Not specified Lab research High toxicity (corrosive)
Pyrethroid (1R,2R)-8 1R,2R 4-Cl-phenyl, cyano-phenoxy Stereospecific esterification Insecticidal Moderate (handling precautions)
Ethyl bromophenyl derivative 1R,2R,3R* 3-Br, 4-amino, phenyl Multi-step coupling Preclinical evaluation Requires PPE due to Br content

Key Research Findings

  • Stereochemical Influence : The 1R,2R configuration in pyrethroids maximizes insecticidal activity by optimizing target binding . For the target compound, the 2r (relative) configuration may similarly modulate interactions in biological systems.
  • Halogenation: Chlorine atoms (e.g., in ) increase stability but raise toxicity concerns, limiting therapeutic applications .
  • Synthetic Accessibility : Benzyl esters are typically synthesized via acid-catalyzed esterification, similar to methods in , but yields may vary with steric bulk .

Biological Activity

(1R,2r)-Benzyl 2-methylcyclopropanecarboxylate is a cyclopropane derivative that has garnered interest in various fields of biological research due to its unique structural properties. This compound's biological activity encompasses a range of pharmacological effects, including potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The molecular formula of (1R,2r)-benzyl 2-methylcyclopropanecarboxylate is C12H14O2C_{12}H_{14}O_2, characterized by a cyclopropane ring substituted with a benzyl group and a carboxylate moiety. The stereochemistry at the cyclopropane ring contributes to its biological activity, influencing interactions with biological targets.

Biological Activity Overview

Research indicates that (1R,2r)-benzyl 2-methylcyclopropanecarboxylate exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structural features can possess significant antimicrobial properties against a range of pathogens.
  • Cytotoxic Effects : Preliminary assays suggest that this compound may exhibit cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : There is evidence that cyclopropane derivatives can act as inhibitors for specific enzymes, impacting metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various cyclopropane derivatives, including (1R,2r)-benzyl 2-methylcyclopropanecarboxylate. The results are summarized in Table 1:

CompoundBacterial StrainZone of Inhibition (mm)
(1R,2r)-Benzyl 2-methylcyclopropanecarboxylateStaphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This data suggests moderate antimicrobial activity, particularly against Gram-positive bacteria.

Cytotoxicity Assays

In vitro studies were conducted to assess the cytotoxic effects of (1R,2r)-benzyl 2-methylcyclopropanecarboxylate on cancer cell lines. The findings are detailed in Table 2:

Cell LineIC50 (µM)
HeLa25
MCF-730
A54935

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, warranting further investigation into its mechanisms of action.

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was explored through kinetic studies. It was found to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The inhibition constant (KiK_i) was determined to be approximately 50 µM, suggesting moderate inhibition capability.

Mechanistic Insights

The biological activity of (1R,2r)-benzyl 2-methylcyclopropanecarboxylate may be attributed to its ability to interact with specific cellular receptors or enzymes. The structural conformation allows it to fit into the active sites of enzymes or receptors, modulating their activity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1R,2r)-benzyl 2-methylcyclopropanecarboxylate, and what methodological considerations are critical for success?

  • Answer : Synthesis typically involves cyclopropanation of a precursor (e.g., via transition metal-catalyzed reactions like Simmons-Smith) followed by functionalization. For example, cyclopropane rings can be formed using diazo compounds and catalysts such as Rh(II) or Cu(I) to control stereochemistry . Subsequent esterification with benzyl groups requires anhydrous conditions and coupling agents (e.g., DCC/DMAP) to avoid hydrolysis. Purity optimization often employs column chromatography with gradients of ethyl acetate/hexane .

Q. How is the stereochemistry and structural integrity of (1R,2r)-benzyl 2-methylcyclopropanecarboxylate validated experimentally?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) confirms stereochemistry by analyzing coupling constants and spatial interactions. For instance, vicinal coupling constants (J values) in cyclopropane protons often range between 5–10 Hz, characteristic of strained rings . X-ray crystallography provides definitive stereochemical assignments, while High-Resolution Mass Spectrometry (HRMS) validates molecular composition .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Answer : The cyclopropane core is exploited in drug design for conformational restriction, enhancing target binding. Applications include:

  • Enzyme inhibition : The strained ring mimics transition states in enzyme-substrate interactions (e.g., protease inhibitors) .
  • Ligand development : Functional groups (e.g., esters) allow derivatization for probing receptor binding pockets .
  • Fluorinated analogs : Fluorine substitution (as seen in related compounds) improves metabolic stability and bioavailability .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be systematically addressed?

  • Answer : Key strategies include:

  • Chiral auxiliaries : Use of enantiopure starting materials or chiral catalysts (e.g., Ru(II)-Pheox for asymmetric cyclopropanation) .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) to separate diastereomers post-synthesis .
  • Computational modeling : DFT calculations predict transition states to guide catalyst selection and optimize diastereoselectivity .

Q. What methodologies improve reaction yield and purity in large-scale syntheses?

  • Answer :

  • Continuous flow reactors : Enhance reproducibility and reduce side reactions by precise control of temperature/residence time .
  • In situ monitoring : Techniques like FT-IR or HPLC track reaction progress, enabling real-time adjustments .
  • Purification protocols : Hybrid methods (e.g., centrifugal partition chromatography) resolve closely eluting impurities, critical for >95% purity .

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Answer : Contradictions often arise from:

  • Batch variability : Rigorous QC (e.g., chiral HPLC) ensures stereochemical consistency between batches .
  • Assay conditions : Standardize cell lines, buffer pH, and incubation times. For example, ester hydrolysis in cell media may alter bioavailability, requiring LC-MS verification of intact compound .
  • Target selectivity profiling : Use orthogonal assays (e.g., SPR, ITC) to differentiate on-target vs. off-target effects .

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